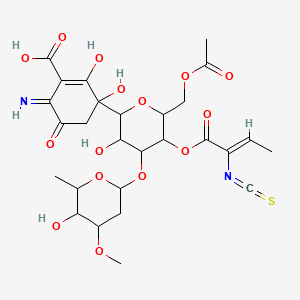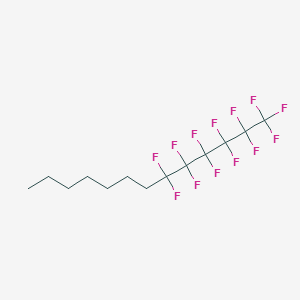
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano es un compuesto orgánico altamente fluorado. Se caracteriza por la presencia de múltiples átomos de flúor, que confieren propiedades químicas y físicas únicas a la molécula.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano generalmente implica la fluoración de precursores de hidrocarburos. Un método común es la fluoración directa del tridecano usando flúor elemental en condiciones controladas. Este proceso requiere un manejo cuidadoso debido a la naturaleza altamente reactiva del gas flúor.
Métodos de producción industrial
La producción industrial de 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano a menudo implica procesos de fluoración a gran escala. Estos procesos se llevan a cabo en reactores especializados diseñados para manejar la naturaleza corrosiva del flúor. Las condiciones de reacción, como la temperatura y la presión, se optimizan para garantizar el máximo rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de flúor pueden ser reemplazados por otros grupos funcionales en condiciones específicas.
Reacciones de reducción: El compuesto puede ser reducido para formar derivados parcialmente fluorados.
Reacciones de oxidación: Aunque es resistente a la oxidación, en condiciones extremas, puede sufrir oxidación para formar varios productos fluorados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y alcoholes. Estas reacciones generalmente requieren un catalizador y se llevan a cabo en condiciones suaves.
Reacciones de reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4). Estas reacciones generalmente se llevan a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Reacciones de oxidación: Se requieren oxidantes fuertes como el permanganato de potasio (KMnO4) o el ozono (O3). Estas reacciones se realizan en condiciones controladas para evitar la descomposición del compuesto.
Principales productos formados
Reacciones de sustitución: Los principales productos son derivados fluorados con diferentes grupos funcionales.
Reacciones de reducción: Los hidrocarburos parcialmente fluorados son los principales productos.
Reacciones de oxidación: Se pueden formar varios ácidos carboxílicos y cetonas fluorados.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como solvente para compuestos fluorados.
Biología: Se utiliza en estudios que involucran biomoléculas fluoradas y sus interacciones.
Medicina: Se está investigando su posible uso en sistemas de administración de fármacos debido a su estabilidad y biocompatibilidad.
Industria: Se utiliza en la producción de materiales de alto rendimiento, como fluoropolímeros y surfactantes.
Mecanismo De Acción
El mecanismo de acción de 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano se basa principalmente en su estabilidad química y resistencia a la degradación. Los múltiples átomos de flúor crean un fuerte efecto de atracción de electrones, que estabiliza la molécula y la hace menos reactiva. Esta propiedad se explota en diversas aplicaciones donde se requiere estabilidad y resistencia a condiciones severas.
Comparación Con Compuestos Similares
Compuestos similares
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexano-1-sulfonil cloruro
- Fluoruro de perfluorohexanosulfonilo
- Fluoruro de 1-hexanosulfonilo
Unicidad
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecano es único debido a su alto grado de fluoración, que confiere una estabilidad química excepcional y resistencia a la degradación. En comparación con compuestos similares, ofrece un rendimiento superior en aplicaciones que requieren estabilidad a largo plazo y resistencia a los ataques químicos.
Propiedades
Número CAS |
1835249-87-0 |
|---|---|
Fórmula molecular |
F(CF2)6(CH2)7H C13H15F13 |
Peso molecular |
418.24 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotridecane |
InChI |
InChI=1S/C13H15F13/c1-2-3-4-5-6-7-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3 |
Clave InChI |
OOYUDVCBUIKSAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
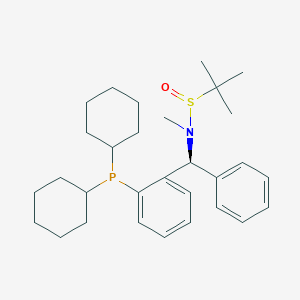
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
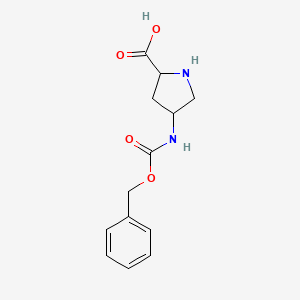
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)
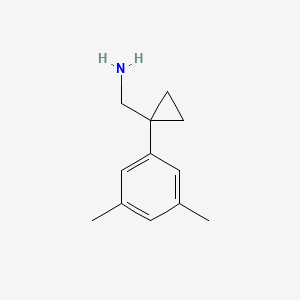
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

